OUL245

PARP2 Selectivity Enzyme inhibition

Need to dissect PARP2-specific biology without confounding PARP1 blockade? Broad-spectrum inhibitors like olaparib inhibit both isoforms with similar potency. OUL245 solves this with: - 13-fold selectivity for PARP2 (IC50=44 nM) vs. PARP1 (570 nM) - Validated target engagement via cocrystal structure (PDB: 7R59) - High metabolic stability (95% remaining) & plasma stability (>24 h) - Inactive on PARP10-ideal negative control for mono-ART studies Procurement-ready for 50-200 nM cellular assays.

Molecular Formula C8H5N3OS
Molecular Weight 191.21 g/mol
Cat. No. B2790844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOUL245
Molecular FormulaC8H5N3OS
Molecular Weight191.21 g/mol
Structural Identifiers
InChIInChI=1S/C8H5N3OS/c12-5-1-2-6-7(3-5)13-8-10-9-4-11(6)8/h1-4,12H
InChIKeyIWIXTZQBCXYDRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

OUL245: Selective PARP2 Inhibitor


OUL245 is a 7-hydroxy derivative based on the [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold. It functions as a selective, ATP-competitive inhibitor of poly(ADP-ribose) polymerase 2 (PARP2), a key enzyme involved in DNA damage repair and transcriptional regulation. It exhibits an IC50 of 44 nM for PARP2, demonstrating a clear preference over other PARP family members, which are inhibited at significantly higher concentrations (2.9–8.8 µM) [1]. Its mechanism of action involves competing with the natural substrate nicotinamide within the catalytic binding pocket, a binding mode confirmed by co-crystal structures with the PARP2 catalytic domain [1]. The compound's core scaffold is characterized by a lack of inherent cellular toxicity and the ability to effectively enter cells and engage its target protein [2].

PARP2-selective inhibition studies requiring isoform specificity
DNA damage response and base excision repair pathway dissection
Cellular target-engagement assays without PARP1 or PARP10 confounding

Why Choose OUL245 Over Generic PARP Inhibitors


Substituting OUL245 with a broader-spectrum PARP inhibitor or a close structural analog from the TBT series will fundamentally alter the biological interpretation of an experiment. While clinically used PARP inhibitors like olaparib and niraparib potently inhibit both PARP1 and PARP2 with similar affinities [1], OUL245 is unique in its selectivity for PARP2 over PARP1 (13-fold) within its series [2]. Using a pan-PARP inhibitor cannot deconvolute the distinct, non-redundant roles of PARP2 from PARP1 in processes like oxidative stress response or erythropoiesis. Furthermore, within the TBT scaffold family, the hydroxy derivative OUL245 exhibits a functional profile opposite to its 3-amino counterparts OUL243 and OUL232. The amino derivatives are potent inhibitors of mono-ADP-ribosyltransferases (mono-ARTs) like PARP7, PARP10, and PARP15 at nanomolar concentrations [2]. Critically, OUL245 is inactive in a cellular PARP10-rescue assay, whereas OUL243 and OUL232 show potent rescue effects (EC50 of 500 nM and 150 nM, respectively) [2]. This functional divergence means that even structurally related TBT analogs cannot be interchanged; selecting OUL245 is essential for any study designed to isolate the role of poly-ART PARP2 activity from that of mono-ARTs.

Broad‑spectrum PARP inhibitor (e.g., olaparib)
Target
OUL245: reported PARP2 selectivity margin
Substitute
Olaparib: near‑equal PARP1/2 inhibition confounds isoform‑specific readouts
TBT analog (e.g., OUL243, OUL232)
Target
OUL245: selective for poly‑ARTs (PARP2) with low PARP10 engagement
Substitute
OUL243/OUL232: potent cellular PARP10 inhibition introduces mono‑ART off‑target effects
Unverified TBT scaffold analog
Target
OUL245: validated selectivity profile with cocrystal structures
Substitute
Close analog: unconfirmed PARP isoform selectivity may compromise experimental conclusions

OUL245 Selectivity Evidence


PARP2 Selectivity Over PARP1

OUL245 demonstrates a clear selectivity for PARP2 over PARP1, a critical differentiating factor from other TBT-series compounds. In a head-to-head enzymatic assay comparison, OUL245 inhibits PARP2 with an IC50 of 44 nM while requiring a 13-fold higher concentration (570 nM) to inhibit PARP1 [1]. This selectivity profile is in stark contrast to its close analog OUL243, which exhibits no selectivity between these two targets, inhibiting both PARP1 and PARP2 with an IC50 of 1.6 µM [1]. OUL232 shows an even more pronounced lack of PARP2 potency with an IC50 of 10 µM and PARP1 IC50 of 15 µM [1].

PARP2 vs PARP1
Head‑to‑head
OUL245: PARP2 IC50 44 nM
PARP1 IC50 570 nM
Comparator: olaparib PARP1 ~5 nM, PARP2 ~1 nM
Supports PARP2‑specific functional studies without PARP1 interference.
In vitro enzymatic assay, recombinant catalytic domains.
PARP2 Selectivity Enzyme inhibition

PARP2 vs. TNKS2 Selectivity

In a direct cellular functional assay, OUL245 exhibits a distinct and opposite phenotype compared to its TBT-series analogs OUL243 and OUL232. The assay measures the ability of compounds to rescue cells from ADP-ribosylation-dependent death caused by PARP10 overexpression. OUL245 (at 1 µM) was completely inactive, unable to prevent cell death [1]. In stark contrast, OUL243 demonstrated a clear rescue effect with an EC50 of 500 nM (95% CI: 443-750 nM), and OUL232 was even more potent, with an EC50 of 150 nM (95% CI: 103-279 nM) [1].

PARP2 vs TNKS2
Head‑to‑head
OUL245: PARP2 IC50 44 nM, TNKS2 370 nM
OUL243: PARP2 1.6 µM, TNKS2 5.7 µM
Reduces tankyrase‑mediated confounding in Wnt/β‑catenin signaling studies.
Recombinant enzyme assay; 8.4‑fold selectivity window.
Cellular activity PARP10 Mono-ART

Cellular PARP10 Activity Profile

OUL245's in vitro ADME profile is characterized by a distinct combination of high aqueous solubility and low membrane permeability, which differentiates it from its 3-amino analog OUL243. OUL245 exhibits a water solubility of 24.91 µg/mL, compared to 37.56 µg/mL for OUL243 and 12.60 µg/mL for OUL232 [1]. Conversely, its gastrointestinal (GI) permeability (Papp) is significantly lower at 0.019 × 10⁻⁶ cm/s, which is 15-fold lower than OUL243 (0.281 × 10⁻⁶ cm/s) and 7.6-fold lower than OUL232 (0.144 × 10⁻⁶ cm/s) [1]. Blood-brain barrier (BBB) permeability follows the same trend. Despite these differences in permeability, all three compounds share excellent metabolic stability (95.05-99.14%) and stability in human plasma (>24 hours) [1].

Cellular PARP10
Head‑to‑head
OUL245: inactive (no rescue at 1 µM)
OUL243 EC50 500 nM, OUL232 EC50 150 nM
Confirms lack of cellular PARP10 engagement, reducing off‑target effects.
PARP10 overexpression rescue assay, 10–12 days.
ADME Permeability Solubility

Aqueous Solubility Profile

The selectivity profile of OUL245 across a panel of 13 PARP and TNKS enzymes confirms its classification as a poly-ART inhibitor. It is most potent against PARP2 (IC50 = 44 nM) and TNKS2 (IC50 = 370 nM), with weaker activity against other poly-ARTs PARP1 (570 nM) and PARP4 (6.0 µM) [1]. Crucially, its activity against mono-ARTs (PARP7, 10, 11, 12, 14, 15, 16) is consistently in the micromolar range (2.0 - >10 µM) [1]. This contrasts sharply with OUL243 and OUL232, which potently inhibit multiple mono-ARTs at low nanomolar concentrations (e.g., OUL232 inhibits PARP10 with an IC50 of 7.8 nM and PARP15 with an IC50 of 56 nM) but have minimal activity against poly-ARTs [1].

Aqueous Solubility
Reported
24.91 µg/mLlog S = −3.885, pH 7.4
Supports aqueous buffer preparation up to ~130 µM without high DMSO.
Intermediate solubility among TBT analogs; shake‑flask method.
Selectivity profile Poly-ART Mono-ART

OUL245 Research Applications


PARP2 Inhibition in DNA Damage Response

OUL245 is the ideal tool for dissecting the specific role of PARP2 in DNA repair pathways. In contrast to clinical PARP inhibitors (e.g., olaparib, niraparib) which show limited selectivity between PARP1 and PARP2 [1], OUL245's 13-fold preference for PARP2 (IC50 = 44 nM) over PARP1 (IC50 = 570 nM) [2] allows researchers to selectively inhibit PARP2 at concentrations that spare PARP1 activity. This is critical for studies on base excision repair (BER), where PARP2 has non-redundant functions, or in oxidative stress models where PARP2 plays a distinct role from PARP1.

Negative Control for PARP10 Assays

This compound is uniquely suited for experiments requiring the exclusive modulation of poly-ADP-ribosylation (poly-ART) activity. OUL245's potent inhibition of the poly-ARTs PARP2 (44 nM) and TNKS2 (370 nM) is accompanied by a clear lack of functional activity against mono-ARTs, as evidenced by its inability to rescue cells from PARP10-induced death (inactive EC50) [2]. In contrast, its analogs OUL243 and OUL232 are potent mono-ART inhibitors [2]. Using OUL245 ensures that observed phenotypes stem from poly-ART inhibition, not from off-target engagement of mono-ARTs like PARP7, PARP10, or PARP15.

Structural Biology for PARP2 Drug Design

For cell-based assays where rapid intracellular accumulation of an inhibitor could confound results (e.g., by causing off-target effects or altering cellular distribution), OUL245's distinct ADME profile is a significant advantage. Its very low gastrointestinal (0.019 × 10⁻⁶ cm/s) and blood-brain barrier (0.164 × 10⁻⁶ cm/s) permeability [2] predicts limited cellular uptake compared to more permeable analogs like OUL243. Combined with its high aqueous solubility (24.91 µg/mL), OUL245 is well-suited for experiments designed to study extracellular or membrane-proximal target engagement over extended periods without the complication of rapid intracellular sequestration.

ADME-Friendly In Vitro Pharmacology

OUL245 serves as a validated structural biology probe for studying the nicotinamide-binding pocket of poly-ARTs. Its binding mode to the PARP2 catalytic domain has been experimentally confirmed by X-ray crystallography (PDB: 7R59) [3], providing a robust foundation for structure-activity relationship (SAR) studies. This co-crystal structure confirms the TBT scaffold's role as a nicotinamide mimetic, enabling researchers to use OUL245 as a reference compound for designing or screening new inhibitors targeting the conserved nicotinamide pocket in other poly-ARTs like PARP1 or TNKS.

Application
Selection Property
Validation Focus
PARP2 functional studies in DNA repair
Isoform selectivity over PARP1
Confirm PARP2‑specific pathway interrogation without PARP1 confounding
Negative control for PARP10 assays
Cellular PARP10 inactivity profile
Verify absence of PARP10 engagement and mono‑ART off‑target effects
Structural biology reference for PARP2
High‑resolution cocrystal structure (PDB: 7R59)
Structure‑guided ligand design and selectivity optimization
Cell‑based assays with ADME profile
Aqueous solubility and metabolic stability
Ensure consistent compound exposure over 72‑hour assay duration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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